N'-Hydroxy-3-methylbenzenecarboximidamide
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Overview
Description
N’-Hydroxy-3-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is known for its crystalline solid form and has a melting point of 82-87°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-methylbenzenecarboximidamide typically involves the reaction of 3-methylbenzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of N’-Hydroxy-3-methylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .
Scientific Research Applications
N’-Hydroxy-3-methylbenzenecarboximidamide is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxybenzenecarboximidamide: Similar structure but lacks the methyl group at the 3-position.
N’-Hydroxy-4-methylbenzenecarboximidamide: Similar structure with the methyl group at the 4-position.
Uniqueness
N’-Hydroxy-3-methylbenzenecarboximidamide is unique due to the presence of the hydroxyl and methyl groups, which confer specific chemical properties and reactivity . This makes it distinct from other similar compounds and useful in various specialized applications .
Properties
CAS No. |
40067-82-1 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N'-hydroxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
KJMNPGUHEUTHMR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N\O)/N |
SMILES |
CC1=CC(=CC=C1)C(=NO)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NO)N |
Pictograms |
Irritant |
Synonyms |
m-Tolylamideoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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